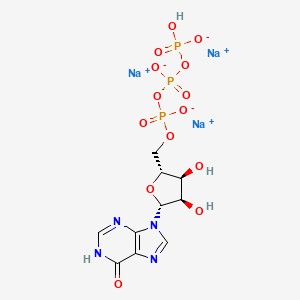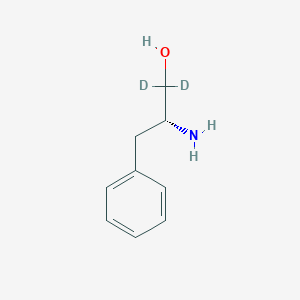
rac 1-Palmitoyl-2-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-2-chloropropanediol typically involves the esterification of hexadecanoic acid (palmitic acid) with 2-chloro-3-hydroxypropyl . The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: rac 1-Palmitoyl-2-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with hydroxyl or amino groups.
Scientific Research Applications
rac 1-Palmitoyl-2-chloropropanediol is utilized in various scientific research fields, including:
Chemistry: Used as a reagent for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of rac 1-Palmitoyl-2-chloropropanediol involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and signaling pathways .
Comparison with Similar Compounds
rac 1,2-Bis-palmitoyl-3-chloropropanediol: Another glycerolipid with similar structural features but different functional groups.
1-Palmitoyl-2-oleoyl-3-chloropropanediol: A compound with an oleoyl group instead of a palmitoyl group.
Uniqueness: rac 1-Palmitoyl-2-chloropropanediol is unique due to its specific combination of a palmitoyl group and a chloropropanediol backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63326-63-6 |
|---|---|
Molecular Formula |
C19H37ClO3 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
[(2S)-2-chloro-3-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/t18-/m0/s1 |
InChI Key |
DTLWIQAUSLOLCK-SFHVURJKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
Synonyms |
Hexadecanoic Acid 2-Chloro-3-hydroxypropyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)
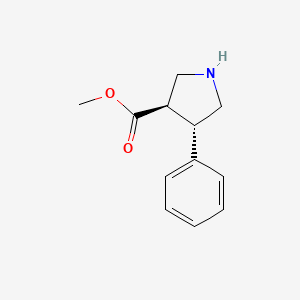
![1-[6,7,8,9-tetradeuterio-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol](/img/structure/B1146224.png)

![[1'-13C]uridine](/img/structure/B1146227.png)
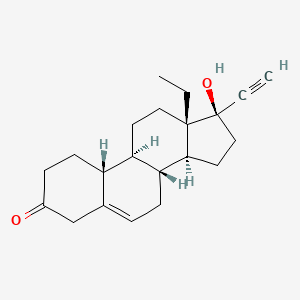
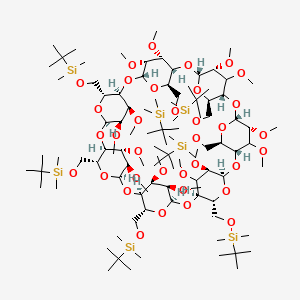
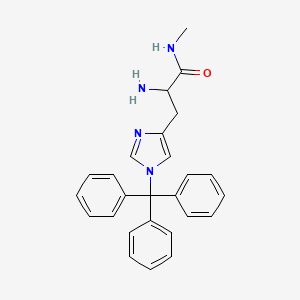
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
